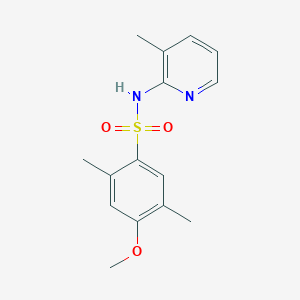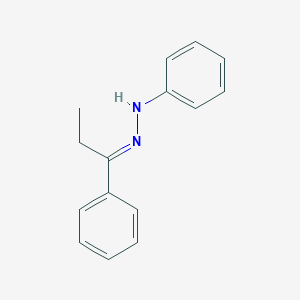
Propiophenone, phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, phenylhydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of propiophenone and has been synthesized using various methods. Additionally, we will explore possible future directions for research on this compound.
Wirkmechanismus
The mechanism of action of propiophenone, phenylhydrazone is not well understood. However, it is believed to act as a nucleophile in various reactions. It has also been shown to form stable complexes with various metal ions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of propiophenone, phenylhydrazone. However, it has been shown to have some antimicrobial activity. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Propiophenone, phenylhydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, there are some limitations to its use. For example, it is not very soluble in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several possible future directions for research on propiophenone, phenylhydrazone. One area of research could involve its use in the synthesis of new compounds for various applications. Additionally, it could be studied for its potential use as a photosensitizer in photodynamic therapy. Further research could also be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
Propiophenone, phenylhydrazone is a chemical compound that has been studied for its potential applications in scientific research. It can be synthesized using various methods and has been used as a reagent in organic synthesis. While its mechanism of action and potential biochemical and physiological effects are not well understood, it has been shown to have some antimicrobial activity and could have potential applications in photodynamic therapy. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
Propiophenone, phenylhydrazone can be synthesized using a variety of methods. One common method involves the reaction of propiophenone with phenylhydrazine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Propiophenone, phenylhydrazone has been studied for its potential applications in scientific research. One area of research involves its use as a reagent in organic synthesis. It has been used as a precursor to various compounds such as pyrazoles and pyridazines.
Eigenschaften
CAS-Nummer |
14290-11-0 |
|---|---|
Produktname |
Propiophenone, phenylhydrazone |
Molekularformel |
C14H17NO4 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
N-[(E)-1-phenylpropylideneamino]aniline |
InChI |
InChI=1S/C15H16N2/c1-2-15(13-9-5-3-6-10-13)17-16-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3/b17-15+ |
InChI-Schlüssel |
ORBXYMVLIVVPLZ-BMRADRMJSA-N |
Isomerische SMILES |
CC/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES |
CCC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |
Synonyme |
Propiophenone phenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



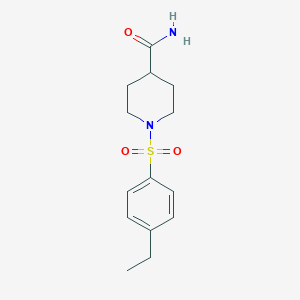
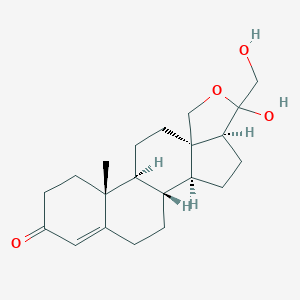
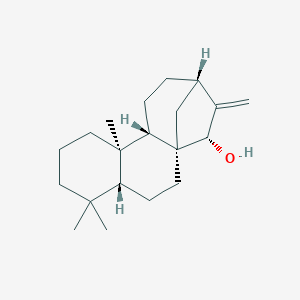
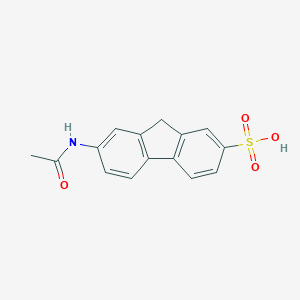
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
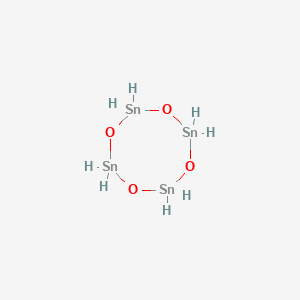
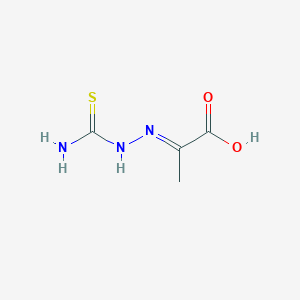
![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
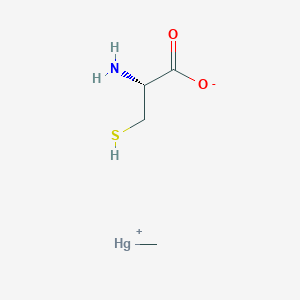
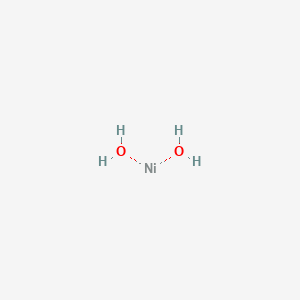
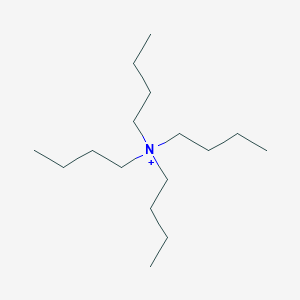
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
